REACTION_CXSMILES
|
[CH:1](=[O:10])[C:2]1[CH:9]=[CH:8][C:6](O)=[C:4]([OH:5])[CH:3]=1.I[CH2:12][CH3:13].[C:14](=[O:17])([O-])[O-].[K+].[K+].[CH3:20]N(C=O)C>C(OCC)(=O)C>[CH2:12]([O:5][C:4]1[CH:3]=[C:2]([CH:9]=[CH:8][C:6]=1[O:17][CH2:14][CH3:20])[CH:1]=[O:10])[CH3:13] |f:2.3.4|
|
Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(O)=C(O)C=C1)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 17.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed respectively with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a 1 N aqueous solution of sodium hydroxide, water and an aqueous saturated solution of sodium chloride, and the organic layer was dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1)
|
Reaction Time |
17.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=O)C=CC1OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.73 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |